molecular formula C20H19N3O4 B2936320 Methyl 4-(1-benzyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrazol-3-yl)benzoate CAS No. 1005108-39-3

Methyl 4-(1-benzyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrazol-3-yl)benzoate

Cat. No.: B2936320
CAS No.: 1005108-39-3
M. Wt: 365.389
InChI Key: IYCFTSYTVJRMLQ-UHFFFAOYSA-N
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Description

Methyl 4-(1-benzyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrazol-3-yl)benzoate is a heterocyclic compound featuring a fused pyrrolo-pyrazole core substituted with a benzyl group and a methyl benzoate moiety. The compound’s bicyclic system and ester functionality contribute to its rigidity and polarity, which may influence bioavailability and target binding .

Properties

IUPAC Name

methyl 4-(1-benzyl-4,6-dioxo-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-27-20(26)14-9-7-13(8-10-14)16-15-17(19(25)21-18(15)24)23(22-16)11-12-5-3-2-4-6-12/h2-10,15-17,22H,11H2,1H3,(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCFTSYTVJRMLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3C(C(=O)NC3=O)N(N2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1-benzyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrazol-3-yl)benzoate typically involves multiple steps, starting with the formation of the pyrrolopyrazol core. This can be achieved through a cyclization reaction involving appropriate precursors such as diketones and hydrazines

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The benzyl group can be oxidized to form benzoic acid derivatives.

  • Reduction: : The pyrrolopyrazol core can be reduced to yield simpler derivatives.

  • Substitution: : The ester group can be substituted with other functional groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

  • Substitution: : Nucleophiles like amines and alcohols, along with strong bases, can facilitate substitution reactions.

Major Products Formed

  • Oxidation: : Benzoic acid derivatives.

  • Reduction: : Reduced pyrrolopyrazol derivatives.

  • Substitution: : Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(1-benzyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrazol-3-yl)benzoate:

  • Chemistry: : It can serve as a building block for the synthesis of more complex molecules.

  • Biology: : Its derivatives may be explored for biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: : Potential use in drug discovery and development, particularly in targeting specific diseases.

  • Industry: : Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, if used as a drug, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to structurally related derivatives, emphasizing substituent effects, synthetic pathways, and inferred biological relevance. Key analogs are drawn from published literature (Table 1).

Key Observations:

Core Structure Variations :

  • The target compound and Compound 12 share fused bicyclic cores (pyrrolo-pyrazole vs. pyrrolo-pyrrole), but the latter includes additional oxo groups and a dimethylisoxazole substituent. These differences may alter electron distribution and hydrogen-bonding capacity, critical for target selectivity.
  • I-6230–I-6373 lack the bicyclic system but retain the benzoate ester scaffold, suggesting divergent pharmacological targets (e.g., kinase vs. bromodomain inhibition).

Substituent Effects: Benzyl vs. Ester Functionality: Methyl benzoate (target) vs. ethyl benzoate (I-6230–I-6373) could influence metabolic stability, as methyl esters are generally more resistant to esterase hydrolysis than ethyl analogs .

Synthetic Challenges :

  • Compound 12 was synthesized via a [3+2] cycloaddition followed by Suzuki coupling, achieving a low yield (10%). This highlights the complexity of constructing bicyclic systems with multiple substituents, a challenge likely shared by the target compound.

The thioether linkage in I-6373 may confer redox-modulating activity, distinct from the target’s benzyl group.

Biological Activity

Methyl 4-(1-benzyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrazol-3-yl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H28N2O5C_{24}H_{28}N_{2}O_{5}, with a molecular weight of approximately 420.49 g/mol. The compound features a unique bicyclic structure which includes a pyrazole moiety fused to a pyrrolopyrrole framework.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
  • Anticancer Properties : Preliminary studies suggest that this compound can inhibit the proliferation of various cancer cell lines. It appears to induce apoptosis in cancer cells through the activation of intrinsic pathways.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

  • Cell Line Studies : In vitro studies on breast cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM. The mechanism involved caspase activation leading to apoptosis .
  • Animal Models : In vivo experiments using rodent models of inflammation indicated that administration of the compound resulted in a marked decrease in paw swelling and reduced levels of inflammatory markers in serum .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good oral bioavailability and moderate half-life, making it a candidate for further development in therapeutic applications.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Compound ASimilar bicyclic structureAntioxidantLacks methoxy group
Compound BHydroxyl substitutionsAnticancerAdditional carboxyethyl group
Compound CFewer functional groupsLimited data on activitySimpler structure

This table illustrates that while these compounds share certain structural elements, the presence of specific functional groups in this compound contributes to its distinctive properties and potential applications.

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